Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydrofuran ring and a dioxaborolane moiety
Mechanism of Action
Target of action
The compound belongs to the class of boric acid ester intermediates with benzene rings . These compounds are often used in the organic synthesis of drugs and can be used as enzyme inhibitors or specific ligand drugs .
Mode of action
Boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Biochemical pathways
Boric acid compounds are often intermediates in the biosynthesis of alkaloids .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and boric acid compounds are known to have diverse biological activities .
Result of action
Some boric acid compounds have been found to have highly reactive oxygen species, which could lead to apoptosis of certain cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in glycol protection, asymmetric synthesis of amino acids, and Diels–Alder and Suzuki coupling reactions . It acts as an enzyme inhibitor or specific ligand, which can be used in the treatment of tumors and microbial infections . The interactions of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with enzymes often involve the formation of highly reactive oxygen species, leading to apoptosis in cancer cells .
Cellular Effects
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been shown to influence various cellular processes. It can induce apoptosis and necrosis in cancer cells, such as HCT116 human colon cancer cells and HeLa cells, by generating oxidative stress . Additionally, low concentrations of this compound have been found to inhibit the growth of lung cancer cells, including H1299 and COR-L23p cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interactions with enzymes and the production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to specific enzymes, leading to the production of reactive oxygen species that induce apoptosis in cancer cells . The changes in gene expression and cellular metabolism observed with this compound are a result of its interactions with enzymes and the subsequent oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can change over time. The stability and degradation of this compound are important factors to consider in in vitro and in vivo studies. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, particularly in the context of cancer treatment .
Dosage Effects in Animal Models
The effects of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate vary with different dosages in animal models. At low doses, the compound can inhibit the growth of cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glycol protection, asymmetric synthesis of amino acids, and other biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and the production of reactive oxygen species .
Transport and Distribution
The transport and distribution of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate within cells and tissues are critical for its effectiveness. This compound can interact with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . The distribution of the compound can affect its accumulation and impact on cellular processes.
Subcellular Localization
The subcellular localization of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is important for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with enzymes and other biomolecules, thereby affecting its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of a benzoic acid derivative with methanol in the presence of an acid catalyst.
Introduction of the Tetrahydrofuran Ring: The benzoate ester is then reacted with a tetrahydrofuran derivative under basic conditions to form the desired ether linkage.
Attachment of the Dioxaborolane Group: Finally, the compound is subjected to a borylation reaction using a dioxaborolane reagent, typically in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler boron-containing compounds .
Scientific Research Applications
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a biochemical probe or as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a fluorine atom instead of the tetrahydrofuran ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the benzoate ester.
Uniqueness
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the tetrahydrofuran ring and the dioxaborolane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
methyl 3-[(3R)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLJBOHAXNVTFO-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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